3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine
Description
BenchChem offers high-quality 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methyl-1H-benzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-4-2-5-9-11(8)14-10(13-9)6-3-7-12/h2,4-5H,3,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKFDVSAENEGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651272 | |
| Record name | 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933736-02-8 | |
| Record name | 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Identification of Potential Biological Targets for 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine
Abstract: The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide focuses on 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine, a compound whose specific biological targets are not yet elucidated. We present a comprehensive, multi-pronged strategy for the deconvolution of its mechanism of action, designed for researchers in drug discovery and chemical biology. This document outlines a logical progression from broad, hypothesis-generating screening to specific, hypothesis-driven validation and unbiased proteomic-based target identification. Our approach is grounded in the established pharmacology of the benzimidazole class, emphasizing protein kinases as a primary hypothetical target class. Detailed experimental workflows, data interpretation frameworks, and the rationale behind key scientific choices are provided to empower researchers to systematically uncover the therapeutic potential of this and similar molecules.
Introduction: The Benzimidazole Core and Therapeutic Potential
The compound 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine belongs to the benzimidazole family, a class of heterocyclic aromatic compounds formed by the fusion of a benzene and an imidazole ring.[2] This scaffold is structurally analogous to naturally occurring purines, which allows benzimidazole-containing molecules to readily interact with a multitude of biopolymers and biological targets.[1] Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antiviral, anthelmintic, anti-inflammatory, and antihypertensive effects.[2][3][]
Prominent examples of successful drugs built on this scaffold include the proton pump inhibitors omeprazole and lansoprazole, the anthelmintics albendazole and mebendazole, and the anticancer agent bendamustine.[3][5][6] The diverse mechanisms of these drugs, which range from inhibiting microtubule polymerization to blocking receptor tyrosine kinases, highlight the versatility of the benzimidazole core.[6][7]
Given this precedent, 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine is a compelling candidate for further investigation. This guide provides a systematic roadmap for identifying its biological targets and elucidating its mechanism of action.
Chemical Structure of the Compound of Interest:
-
Name: 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine
-
Structure:
(Illustrative structure, as a real-time generated image is not possible)
Hypothesis Generation: Prioritizing Probable Target Classes
Based on extensive literature reviews of structurally related compounds, we can formulate several primary hypotheses for the biological targets of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine.
Primary Hypothesis: Protein Kinase Inhibition The most prominent and well-documented target class for advanced benzimidazole derivatives is the protein kinase family.[1][8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[8] Numerous benzimidazole compounds have been developed as potent inhibitors of various kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and growth.[6][9]
-
Intracellular Kinases: Involved in signaling pathways that control cell division and survival.
A structurally related compound, 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea, is known to work by blocking several protein kinases.[10] This strongly suggests that kinase inhibition is a highly probable mechanism of action.
Secondary Hypotheses:
-
Tubulin Polymerization Inhibition: Classic benzimidazole anthelmintics like albendazole and mebendazole function by binding to β-tubulin and disrupting microtubule formation, leading to cell cycle arrest and apoptosis.[5][7] This remains a plausible mechanism.
-
Topoisomerase Inhibition / DNA Intercalation: Certain benzimidazole-acridine hybrids have shown potent activity as Topoisomerase I (Topo I) inhibitors, preventing the re-ligation of single-strand DNA breaks.[1]
A Phased Experimental Strategy for Target Deconvolution
We propose a three-phase experimental workflow designed to efficiently identify and validate the biological target(s) of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine. This strategy balances broad, unbiased screening with focused, hypothesis-driven validation.
Caption: Overall workflow for target identification.
Phase 1: Broad-Spectrum Activity Screening
The initial goal is to confirm that the compound is biologically active and to generate initial hypotheses from a broad, unbiased perspective.
A. Phenotypic Screening: A primary screen across a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) is recommended. This provides data on the compound's cytotoxicity and can reveal patterns of sensitivity, suggesting a particular mechanism of action.
B. Kinome Profiling: Given the strong primary hypothesis, a broad in vitro kinase screen is a highly efficient next step. Several commercial services offer profiling against panels of over 400 kinases.[11][12][13]
-
Rationale: This single experiment rapidly tests the primary hypothesis and provides a comprehensive overview of the compound's kinase selectivity.[8] A selective "hit" on one or more kinases immediately provides a strong, actionable lead.
-
Data Presentation: Results are typically presented as percent inhibition at a fixed concentration (e.g., 1 or 10 µM).
| Kinase Target | Family | % Inhibition @ 1 µM |
| VEGFR2 (KDR) | Tyrosine Kinase | 98% |
| FGFR1 | Tyrosine Kinase | 95% |
| PDGFRβ | Tyrosine Kinase | 89% |
| CDK2/CycA | CMGC | 15% |
| SRC | Tyrosine Kinase | 12% |
| (Table represents hypothetical data for illustrative purposes) |
Phase 2: Hypothesis-Driven Target Validation
Data from Phase 1 will guide specific validation experiments. If the kinome scan reveals potent activity against specific kinases, the following steps are crucial.
A. Biochemical Validation: Determine the half-maximal inhibitory concentration (IC50) for the top kinase "hits" from the initial screen. This quantitative measure confirms potency. Continuous, real-time kinetic assays are preferred over single time-point endpoint assays as they provide more accurate data and can reveal the mechanism of inhibition.[12]
B. Cellular Target Engagement: Confirming that the compound inhibits the target kinase within a living cell is a critical validation step.[14]
-
Protocol: Western Blotting for Phospho-Protein Substrates
-
Select a cell line known to have high activity of the target kinase.
-
Treat cells with a dose-range of the compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells and prepare protein extracts.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Also, probe a parallel blot with an antibody for the total amount of the substrate protein to ensure equal loading.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
Expected Result: A dose-dependent decrease in the phosphorylated substrate signal indicates successful target engagement and inhibition in the cell.
-
Caption: Hypothetical kinase inhibition pathway.
Phase 3: Unbiased Identification of Novel Targets
If phenotypic screens show activity but kinome profiling is negative, or to discover all potential off-targets, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry (AP-MS) is the gold standard for this purpose.[15][16][17]
Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
-
Chemical Probe Synthesis: The first step is to synthesize a chemical probe by attaching an affinity tag (most commonly biotin) to the parent compound. This requires identifying a non-essential position on the molecule where the linker and tag can be attached without disrupting its binding activity.[15]
-
Immobilization: The biotinylated probe is then immobilized on a solid support, typically streptavidin-coated agarose or magnetic beads.[15]
-
Affinity Purification: The immobilized probe is incubated with a complex protein mixture, such as a total cell lysate. Proteins that bind to the compound will be captured on the beads.[18]
-
Washing and Elution: Non-specifically bound proteins are washed away. The specifically bound proteins are then eluted from the beads.
-
Proteomic Analysis: The eluted proteins are identified using high-resolution mass spectrometry (LC-MS/MS).
Caption: Workflow for AP-MS target identification.
Data Analysis: The list of identified proteins must be carefully analyzed. True binding partners should be significantly enriched in the sample incubated with the active compound compared to negative controls (e.g., beads alone, or beads with an inactive structural analog).
Conclusion and Future Directions
The strategy outlined in this guide provides a robust and systematic framework for the comprehensive target deconvolution of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine. By initiating with broad screening to generate data-driven hypotheses and progressing through rigorous biochemical and cellular validation, researchers can build a strong evidence base for the compound's mechanism of action. The integration of unbiased, affinity-based proteomics ensures that novel or unexpected targets are not overlooked. Elucidating the precise molecular targets is the foundational step in translating a promising chemical scaffold into a potential therapeutic agent.
References
-
Target Identification and Validation (Small Molecules) - University College London. [Link]
-
Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC. [Link]
-
Kinome Profiling Service | MtoZ Biolabs. [Link]
-
KinomePro - Pamgene. [Link]
-
Biological activities of benzimidazole derivatives: A review - International Science Community Association. [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry. [Link]
-
Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. [Link]
-
Target Identification and Validation in Drug Discovery | Chemspace. [Link]
-
Small-molecule Target and Pathway Identification - Broad Institute. [Link]
-
What Is Affinity Selection-Mass Spectrometry? - Virscidian. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. [Link]
-
Affinity Chromatography - Creative Biolabs. [Link]
-
Affinity-based screening - European Pharmaceutical Review. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
-
Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - Taylor & Francis. [Link]
-
Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity | ACS Omega. [Link]
-
Public summary of positive opinion for orphan designation of 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl). [Link]4-yl-urea-treatment-acute-myeloid-leukaemia_en.pdf)
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. isca.in [isca.in]
- 5. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. KinomePro - Pamgene [pamgene.com]
- 12. assayquant.com [assayquant.com]
- 13. pharmaron.com [pharmaron.com]
- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-biolabs.com [creative-biolabs.com]
Technical Profile: 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine
CAS Registry Number: 933736-02-8
Executive Summary
3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine is a specialized heterocyclic building block utilized primarily in medicinal chemistry and supramolecular material science.[1] Structurally, it consists of a benzimidazole core substituted at the C2 position with a propyl-amine chain and at the C4 position with a methyl group.
This compound serves as a critical scaffold in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly targeting histamine receptors (H3/H4), and as a semi-rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). Its amphiphilic nature—combining a basic primary amine tail with an aromatic, hydrogen-bond-donating benzimidazole head—makes it an ideal candidate for fragment-based drug design (FBDD).
Physicochemical Identity
The following data establishes the baseline identity for quality control and analytical verification.
| Property | Specification |
| CAS Number | 933736-02-8 |
| IUPAC Name | 3-(4-methyl-1H-benzimidazol-2-yl)propan-1-amine |
| Molecular Formula | C₁₁H₁₅N₃ |
| Molecular Weight | 189.26 g/mol |
| Exact Mass | 189.1266 Da |
| Predicted pKa (Amine) | ~10.2 (Basic tail) |
| Predicted pKa (Benzimidazole) | ~5.6 (Pyridinic nitrogen) |
| Solubility | Soluble in DMSO, Methanol; Water soluble as HCl salt |
| Appearance | Off-white to pale yellow solid (Free base) |
Synthesis & Production Methodology
The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips Condensation . For this specific isomer, the reaction requires careful selection of the diamine precursor to ensure the methyl group is positioned at C4.
Retrosynthetic Logic
-
Core Formation: Acid-catalyzed cyclocondensation of a 1,2-phenylenediamine derivative with a carboxylic acid equivalent.
-
Regiochemistry: The use of 3-methyl-1,2-phenylenediamine (2,3-diaminotoluene) ensures the methyl substitution ends up at the 4-position of the benzimidazole ring.
-
Linker Introduction:
-Aminobutyric acid (GABA) or 2-pyrrolidone serves as the source for the propyl-amine chain.
Protocol: Acid-Catalyzed Condensation
This protocol is adapted from standard methodologies for 2-aminoalkylbenzimidazoles.
Reagents:
-
3-Methyl-1,2-phenylenediamine (1.0 eq)
- -Aminobutyric acid (GABA) (1.0 eq)[2]
-
Hydrochloric acid (4M to 6M)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-methyl-1,2-phenylenediamine and GABA in 4M HCl. The acid acts as both solvent and catalyst.
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 12–24 hours. The harsh acidic conditions promote the formation of the amide intermediate followed by rapid cyclodehydration to the benzimidazole.
-
Cooling: Cool the reaction mixture to room temperature.
-
Filtration (Impurity Removal): Filter off any insoluble dark byproducts.
-
Basification: Neutralize the filtrate with NaOH or NH₄OH to pH > 10. The free base product will precipitate or oil out.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Salt Formation (Optional but Recommended): Treat the organic phase with HCl in dioxane/ether to precipitate the dihydrochloride salt, which is more stable and easier to handle.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the production of the target benzimidazole derivative via acid-catalyzed condensation.
Analytical Characterization & Handling
Trustworthiness in chemical biology relies on rigorous validation. The following expected signals confirm the structure.
Expected NMR Profile (¹H NMR, DMSO-d₆)
-
Aromatic Region (7.0–7.5 ppm): Multiplets corresponding to the 3 protons on the benzimidazole ring. The pattern will be asymmetric due to the 4-methyl substitution.
-
Methyl Group (2.4–2.6 ppm): A distinct singlet integrating to 3H (Ar-CH₃).
-
Propyl Chain:
-
Triplet (~2.8–3.0 ppm): CH₂ adjacent to the benzimidazole ring.
-
Multiplet (~1.9–2.1 ppm): Central CH₂ of the propyl chain.
-
Triplet (~2.6–2.8 ppm): CH₂ adjacent to the primary amine (shifted downfield if protonated).
-
Storage & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.
-
Temperature: Long-term storage at -20°C is recommended to prevent oxidation of the amine.
-
Light Sensitivity: Benzimidazoles can be light-sensitive; store in amber vials.
Applications in Drug Discovery
This compound is not merely a reagent; it is a pharmacophore scaffold.
Histamine Receptor Ligands
The structure mimics Impentamine (an imidazole derivative) but offers a more lipophilic core (benzimidazole).
-
H3/H4 Antagonists: The 4-methyl group provides steric bulk that can induce selectivity profiles different from the unsubstituted parent.
-
Mechanism: The basic amine interacts with Aspartate residues in the GPCR binding pocket (e.g., Asp113 in H3), while the benzimidazole ring engages in
-stacking interactions.
Linker Chemistry (PROTACs)
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial.
-
Utility: The propyl chain provides a defined distance (~3-4 Å), and the benzimidazole acts as a rigid "exit vector" from the ligand.
-
Conjugation: The primary amine is readily reactive with NHS-esters or carboxylic acids to form stable amide bonds.
Supramolecular Assembly Decision Tree
When using this molecule for crystal engineering or salt screening, follow this decision logic:
Figure 2: Decision logic for utilizing the scaffold in medicinal chemistry vs. material science applications.
References
-
Taylor & Francis (Journal of Coordination Chemistry). Three-Dimensional Supramolecular of 2-(γ-Aminopropyl)benzimidazole Dichloride Dihydrate via Various Hydrogen Bonds. (Provides the foundational synthesis protocol for the analog). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Benzimidazoles (Phillips Condensation). Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Properties and Characterization of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine, a molecule of significant interest within the benzimidazole class of heterocyclic compounds. We will move beyond a simple statement of its molecular weight to deliver a comprehensive overview of its physicochemical properties, the theoretical basis and experimental verification of its mass, and the broader analytical workflows required for its definitive characterization. This document is designed to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound in medicinal chemistry and drug development, emphasizing the causality behind experimental choices and the principles of analytical self-validation.
The Benzimidazole Scaffold: A Cornerstone in Medicinal Chemistry
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery.[1][2] Its structural similarity to naturally occurring nucleotides allows its derivatives to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] The versatility and ease of synthesis of the benzimidazole framework have made it a promising foundation for developing novel therapeutics.[2]
Benzimidazole derivatives have been extensively documented for a wide array of biological actions, including:
The specific therapeutic effect of a benzimidazole derivative is intricately linked to its chemical structure and substitution patterns, which dictate its mechanism of action and target affinity.[1][2] A thorough understanding of the fundamental physicochemical properties of a novel derivative, such as 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine, is the critical first step in its journey from a laboratory curiosity to a potential clinical candidate.
Core Physicochemical Properties
Precise identification and characterization of a compound begin with its fundamental properties. The key identifiers and physicochemical data for 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(4-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine | [4] |
| CAS Number | 933736-02-8 | [4] |
| Molecular Formula | C₁₁H₁₅N₃ | [4][5] |
| Molecular Weight | 189.26 g/mol | [4][5] |
| Exact Mass | 189.1266 u | [4] |
It is crucial to distinguish between Molecular Weight and Exact Mass . Molecular weight (or molar mass) is an average calculation based on the natural isotopic abundance of each element. In contrast, exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N). This distinction is vital for high-resolution mass spectrometry analysis.
Determination of Molecular Weight: From Theory to Practice
The molecular weight of a compound is one of its most fundamental characteristics. Its determination is a process of both theoretical calculation and rigorous experimental validation.
Theoretical Calculation
The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₁H₁₅N₃).
-
Carbon (C): 11 atoms × 12.011 u = 132.121 u
-
Hydrogen (H): 15 atoms × 1.008 u = 15.120 u
-
Nitrogen (N): 3 atoms × 14.007 u = 42.021 u
-
Total Molecular Weight: 132.121 + 15.120 + 42.021 = 189.262 g/mol
This theoretical value serves as the primary reference point for all experimental verification.
Experimental Verification by Mass Spectrometry
Mass Spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate confirmation of the compound's mass. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like the target amine, as it minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺).
Caption: Experimental workflow for molecular weight verification using ESI-MS.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water, to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. The addition of a small amount of acid (e.g., 0.1% formic acid) is often used to promote protonation and enhance the signal in positive ion mode.
-
-
Instrument Setup (Example Parameters):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the expected ion.
-
-
Data Acquisition and Interpretation:
-
Infuse the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum. For 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine (exact mass = 189.1266 u), the expected primary ion in the spectrum will be the protonated molecule, [M+H]⁺.
-
Expected Result: A prominent peak should be observed at m/z ≈ 190.1339 (189.1266 + 1.0073 for H⁺).
-
Validation: The experimentally observed m/z value should match the theoretically calculated value within the mass accuracy tolerance of the instrument (e.g., <5 ppm for a high-resolution mass spectrometer). This close correlation provides definitive confirmation of the compound's molecular weight and elemental composition.
-
Integrated Analytical Workflow for Structural Confirmation
While mass spectrometry confirms molecular weight, a comprehensive characterization to ensure identity, structure, and purity is essential for any research or development application. This requires an integrated approach employing multiple analytical techniques.
Caption: Integrated workflow for synthesis, purification, and characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the covalent bond framework of the molecule. The chemical shifts, integration, and coupling patterns of the proton and carbon signals must be consistent with the proposed structure of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine.
-
High-Performance Liquid Chromatography (HPLC): This technique is the industry standard for assessing the purity of a compound. By separating the target compound from any impurities or starting materials, HPLC with UV or MS detection provides a quantitative measure of purity, which is critical for ensuring the reliability and reproducibility of subsequent biological assays.
Conclusion
The molecular weight of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine is 189.26 g/mol . This value, rooted in its molecular formula C₁₁H₁₅N₃, is not merely a static number but a cornerstone property that is confirmed through rigorous experimental analysis, primarily high-resolution mass spectrometry. For professionals in drug development, this validated data point is the first step in a comprehensive characterization workflow that ensures the identity, structure, and purity of the molecule. A thorough understanding and application of these analytical principles are fundamental to advancing promising compounds from the bench to preclinical and clinical evaluation.
References
- Echemi. (n.d.). 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine.
- Al-Busaidi, I. J., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed.
- ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- Bentham Science Publisher. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.
- Cureus. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- PubMed. (2021). Benzimidazoles in Drug Discovery: A Patent Review.
- Huateng Pharma. (n.d.). 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine.
Sources
solubility profile of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine
An In-Depth Technical Guide to the Solubility Profile of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to insufficient drug absorption, variable clinical outcomes, and significant formulation challenges. This guide provides a comprehensive framework for characterizing the solubility profile of a novel benzimidazole derivative, 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine, a representative basic compound. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining kinetic and thermodynamic solubility, assessing the profound impact of pH, and establishing the ionization constant (pKa). The methodologies described herein are grounded in regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, and are designed to generate the robust data required for critical decision-making in the drug discovery and development pipeline.
Introduction: The Central Role of Solubility in Drug Discovery
In the journey of a new chemical entity (NCE) from the laboratory to the clinic, its fundamental physicochemical properties dictate the path forward. Among these, aqueous solubility stands out as a paramount parameter, particularly for orally administered drugs. The Biopharmaceutics Classification System (BCS), a cornerstone of modern drug development, categorizes drugs based on their solubility and intestinal permeability, directly linking these in vitro properties to in vivo performance.[1][2] An API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[3][4]
The compound at the center of this guide, 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine, belongs to the benzimidazole class. Benzimidazoles are a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological activities.[5][6][7] Structurally, this molecule possesses two basic centers: the propan-1-amine group and the imidazole ring nitrogens. This basicity predicts that its solubility will be highly dependent on pH, a characteristic that must be thoroughly investigated.[8][9]
This guide will therefore not just present data, but will elucidate the process of generating a comprehensive solubility profile for a novel, ionizable API, establishing a self-validating system of protocols to ensure data integrity and scientific rigor.
Caption: A logical workflow for solubility profiling of a novel API.
Kinetic Solubility Assessment: A High-Throughput Approach for Early Discovery
During early discovery, when hundreds or thousands of compounds are synthesized, speed and material economy are paramount. Kinetic solubility assays, typically using turbidimetry, provide a rapid assessment to rank-order compounds and flag potential liabilities.[10][11] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[12][13]
Causality Behind Experimental Choices
-
Why DMSO Stock? Most discovery compounds are stored in DMSO. This assay mimics the conditions of many high-throughput biological screens, where compounds are introduced from DMSO stocks. This makes the data directly relevant for diagnosing potential artifacts (like compound precipitation) in bioassays.[14]
-
Why Turbidimetry? Measuring light scattering (turbidity) is extremely fast and amenable to automation in 96- or 384-well plate formats, making it ideal for screening large compound libraries.[11][12]
Experimental Protocol: Turbidimetric Kinetic Solubility
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.03 mM).
-
Addition to Buffer: Using a liquid handler, rapidly add 2 µL of each DMSO concentration to 98 µL of phosphate-buffered saline (PBS, pH 7.4) in a clear-bottomed 96-well analysis plate. This results in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 1-2 hours to allow for precipitation.[13]
-
Measurement: Read the absorbance (as a measure of turbidity) of each well at a wavelength of 620 nm using a plate reader.[11]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly above the background (buffer + 2% DMSO).
Hypothetical Data Presentation
| Compound | Buffer | Kinetic Solubility (µM) |
| 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine | PBS (pH 7.4) | 85 |
| Propranolol (High Solubility Control) | PBS (pH 7.4) | > 200 |
| Felodipine (Low Solubility Control) | PBS (pH 7.4) | < 5 |
The Impact of pH: pKa Determination and the pH-Solubility Profile
For an ionizable compound like our target molecule, the kinetic solubility at a single pH provides an incomplete picture. The ionization state, governed by the compound's pKa and the solution's pH, dramatically influences solubility.[15][16] As a weak base, 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine will become protonated and more soluble as the pH of the environment decreases.[8][9] Determining the pKa is therefore a prerequisite for understanding its full solubility profile.
pKa Determination by UV-Vis Spectrophotometry
The ionization of a molecule often alters its chromophore, leading to a change in its UV-Vis absorbance spectrum. By measuring this change across a range of pH values, a sigmoid curve can be generated, with the inflection point corresponding to the pKa.[17]
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant aliquot of this stock to each buffer to create solutions of identical concentration.
-
Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
Data Analysis: Identify a wavelength with a significant change in absorbance upon ionization. Plot absorbance at this wavelength versus pH. Fit the data to a sigmoidal dose-response curve. The pH at the inflection point of the curve is the experimental pKa.[17]
Caption: Ionization states of a dibasic compound vs. pH.
Thermodynamic Solubility: The Gold Standard
While kinetic solubility is useful for screening, thermodynamic or equilibrium solubility represents the true saturation point of the most stable crystalline form of the compound.[18] It is the definitive measure required for regulatory submissions and for understanding the maximum achievable concentration for oral absorption.[14][19] The "gold standard" for this measurement is the shake-flask method.[20][21][22]
Causality Behind Experimental Choices
-
Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium by allowing sufficient time (typically 24-72 hours) for the dissolution of the solid material to saturate the solution.[18][21] This contrasts with kinetic methods where precipitation from a supersaturated solution is measured.
-
Why pH 1.2 to 6.8? This range is stipulated by regulatory guidelines like ICH M9 because it represents the physiological pH range of the gastrointestinal tract, from the stomach (pH ~1.2) to the lower intestine (pH ~6.8).[3][23]
-
Why 37 °C? This temperature is used to mimic physiological conditions in the human body.[4][24]
Experimental Protocol: ICH-Compliant Shake-Flask Method
-
Media Preparation: Prepare aqueous buffers at a minimum of three pH values: 1.2, 4.5, and 6.8, as specified by ICH M9.[24]
-
Addition of Compound: Add an excess amount of solid 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine to a known volume of each buffer in a glass vial. The solid should be visibly present at the end of the experiment.
-
Equilibration: Cap the vials and place them in a shaker bath or on a rotating wheel at 37 °C for at least 24 hours to reach equilibrium.[23]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant. Filter the sample immediately through a 0.45 µm PVDF filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Replicates: Perform a minimum of three replicate determinations at each pH condition to ensure robustness of the data.[3]
Caption: Step-by-step workflow for the shake-flask solubility assay.
Hypothetical Data Presentation: pH-Solubility Profile
Based on the dibasic nature of the molecule, we can predict two pKa values. Let's assume hypothetical pKa values of 4.5 (benzimidazole) and 9.5 (propylamine).
| pH of Buffer | Predicted Dominant Species | Thermodynamic Solubility (µg/mL) | BCS Solubility Class |
| 1.2 | Fully Protonated (BH₂²⁺) | > 10,000 | High |
| 4.5 | Mono-Protonated (BH⁺) | 1,500 | High |
| 6.8 | Mostly Neutral (B) | 45 | Low |
| 7.4 | Neutral (B) | 30 | Low |
Note: BCS classification is based on the lowest measured solubility within the pH 1.2-6.8 range.[3] Assuming a hypothetical highest dose of 20 mg, the dose number (Dose/Volume/Solubility) at pH 6.8 would be (20 mg / 250 mL / 0.045 mg/mL) = 1.78. Since this is >1, the compound would be classified as having low solubility.
Conclusion and Implications for Development
The comprehensive reveals it to be a classic example of a weakly basic compound with pH-dependent solubility. While it exhibits high solubility in the acidic environment of the stomach, its solubility dramatically decreases to low levels at the neutral pH of the intestines.
Key Insights:
-
BCS Classification: Based on the lowest solubility observed across the physiological pH range (45 µg/mL at pH 6.8), this compound would likely be classified as a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) agent, pending permeability data.[1]
-
Developmental Challenges: The low solubility at intestinal pH is a significant biopharmaceutical challenge. It suggests a high risk of precipitation as the drug transits from the stomach to the small intestine, potentially leading to poor and erratic absorption.
-
Path Forward: These data are not a roadblock but a critical guide for the development path. Efforts should be directed towards formulation strategies that can overcome this solubility limitation, such as the development of amorphous solid dispersions, salt forms with improved dissolution characteristics, or lipid-based formulations.
By systematically applying the protocols outlined in this guide, researchers can generate a robust and reliable solubility profile for any NCE, enabling informed, data-driven decisions that are essential for successful drug development.
References
-
Wikipedia. Biopharmaceutics Classification System . [Link]
-
GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS) . [Link]
-
Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach . [Link]
-
Veeprho. Biopharmaceutics Classification System and Eligibility for Bio Waivers . [Link]
-
Hilaris Publisher. The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability . [Link]
-
Khan Academy. pH and solubility . [Link]
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay . [Link]
-
Chemistry Steps. The Effect of pH on Solubility . [Link]
-
askIITians. How does pH affect solubility? . [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility . [Link]
-
Pharma Knowledge Forum. What is the pKa and How is it determined . [Link]
-
European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 . [Link]
-
ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . [Link]
-
PMC. Development of Methods for the Determination of pKa Values . [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic . [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol . [Link]
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . [Link]
-
Mettler Toledo. Competence Guide - Automated pKa Determination of Organic Compounds . [Link]
-
Evotec. Turbidimetric Solubility Assay . [Link]
-
PMC. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries . [Link]
-
PCBIS. Thermodynamic solubility . [Link]
-
YouTube. MedChem Essentials: Solubility part 2 . [Link]
-
PMC. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives . [Link]
-
PubMed. In vitro solubility assays in drug discovery . [Link]
-
Semantic Scholar. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. [Link]
-
YouTube. Solubility concept . [Link]
-
ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]
-
Journal of Drug Delivery and Therapeutics. An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]
-
FDA. M9 Biopharmaceutics Classification System- Based Biowaivers . [Link]
-
ResearchGate. Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review . [Link]
-
PubMed. Benzimidazoles in Drug Discovery: A Patent Review . [Link]
-
PubMed. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development . [Link]
-
ResearchGate. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing . [Link]
Sources
- 1. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. evotec.com [evotec.com]
- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 16. How does pH affect solubility? - askIITians [askiitians.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. fda.gov [fda.gov]
- 24. database.ich.org [database.ich.org]
The Benzimidazole Nucleus: A Historical and Synthetic Odyssey in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold, a bicyclic aromatic system comprising fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry. Its journey, from a 19th-century synthetic curiosity to a privileged structure in a multitude of clinically significant drugs, is a testament to its remarkable chemical versatility and biological promiscuity. This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzimidazole compounds, tracing their evolution from the seminal syntheses of the 1870s to the sophisticated, green methodologies of the 21st century. We will delve into the causal relationships behind key synthetic advancements, from the foundational Phillips-Ladenburg and Weidenhagen reactions to modern catalytic and microwave-assisted protocols. Furthermore, this guide will elucidate the diverse pharmacological landscape of benzimidazole derivatives, with a particular focus on their mechanisms of action as anthelmintic, anticancer, and antimicrobial agents. Through detailed experimental protocols, quantitative biological data, and visual representations of key concepts, this document aims to equip researchers and drug development professionals with a thorough understanding of this pivotal heterocyclic scaffold.
The Dawn of a Privileged Scaffold: Discovery and Early Synthesis
The story of benzimidazole begins in the latter half of the 19th century, a period of fervent exploration in organic chemistry. The first synthesis of a benzimidazole derivative was reported in 1872 by Hoebrecker, who obtained 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide.[1][2] This pioneering work, while foundational, was soon followed by a more general and widely adopted method.
In 1875, Albert Ladenburg reported the synthesis of the same compound, 2,5-dimethylbenzimidazole, by refluxing 3,4-diaminotoluene with acetic acid.[3] This straightforward condensation of an o-phenylenediamine with a carboxylic acid laid the groundwork for what would become a cornerstone of benzimidazole synthesis.
A pivotal moment in the history of benzimidazole's biological significance came with the structural elucidation of vitamin B12. In 1949, researchers identified 5,6-dimethylbenzimidazole as a key structural component of this essential coenzyme, igniting significant interest in the biological roles of this heterocyclic system.[3] This discovery underscored the natural relevance of the benzimidazole nucleus and spurred further investigation into its synthetic accessibility and pharmacological potential.
The Evolution of a Synthetic Workhorse: From Harsh Conditions to Green Methodologies
The initial syntheses of benzimidazoles, while groundbreaking, often required harsh reaction conditions, such as high temperatures and strong acids. Over the decades, a continuous drive for efficiency, milder conditions, and greater substrate scope has led to a remarkable evolution in synthetic strategies.
The Phillips-Ladenburg Reaction: A Cornerstone of Benzimidazole Synthesis
The condensation of o-phenylenediamines with carboxylic acids, a legacy of Ladenburg's early work, was further developed and popularized by M. A. Phillips in the 1920s.[4] The Phillips-Ladenburg reaction, as it came to be known, remains a fundamental and versatile method for the preparation of 2-substituted benzimidazoles. The reaction is typically carried out by heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid.[5]
Experimental Protocol: A Modern Phillips-Ladenburg Synthesis [5]
-
Materials:
-
o-phenylenediamine (1.0 eq)
-
Desired carboxylic acid (1.0-1.2 eq)
-
Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
-
10% Sodium hydroxide (NaOH) solution
-
Crushed ice
-
-
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine and the carboxylic acid.
-
Add a catalytic amount of PPA or p-TsOH.
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with 10% NaOH solution while stirring.
-
Continue stirring until a precipitate forms.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
-
The Weidenhagen Reaction: Condensation with Aldehydes
Another classical approach, the Weidenhagen reaction, utilizes the condensation of o-phenylenediamines with aldehydes.[5] This method typically requires an oxidative step to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole. A variety of oxidizing agents and catalysts have been employed to facilitate this transformation under milder conditions.[6]
Diagram: The Phillips-Ladenburg and Weidenhagen Reactions
Caption: Foundational synthetic routes to 2-substituted benzimidazoles.
The Green Revolution in Benzimidazole Synthesis
In recent years, the principles of green chemistry have profoundly influenced the synthesis of benzimidazole derivatives, leading to the development of more sustainable and efficient methodologies.[7][8] These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and lower energy consumption.
Key advancements in green synthesis include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[9]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions at room temperature, avoiding the need for heating.[4]
-
Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, has enabled reactions to proceed under milder conditions with greater selectivity.[6][10]
-
Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water significantly reduces the environmental impact.[7][11]
Experimental Protocol: Microwave-Assisted, Catalyst-Free Synthesis in Water [9]
-
Materials:
-
o-phenylenediamine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Water (5 mL)
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe reaction vessel, suspend o-phenylenediamine and the aromatic aldehyde in water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100 °C) and power for a short duration (typically 5-15 minutes).
-
After irradiation, cool the vessel to room temperature.
-
The product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the product with cold water and dry.
-
If necessary, recrystallize the product from a suitable solvent.
-
The Pharmacological Prowess of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core of a wide array of therapeutic agents.[12] Its structural similarity to endogenous purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities.
Anthelmintic Activity: A Paradigm of Targeted Therapy
The discovery of the anthelmintic properties of thiabendazole in the 1960s marked the beginning of the era of benzimidazole-based antiparasitic drugs.[13] This class of compounds, which includes albendazole and mebendazole, exerts its effect by selectively binding to the β-tubulin of parasitic worms.[9] This binding inhibits the polymerization of microtubules, essential components of the cytoskeleton, leading to disruption of cellular processes such as glucose uptake and cell division, ultimately causing paralysis and death of the parasite.[9]
Structure-Activity Relationship (SAR) for Anthelmintic Benzimidazoles:
-
Position 2: A methylcarbamate group is crucial for high anthelmintic activity.
-
Position 5: Substitution at this position with groups like propylthio (in albendazole) or benzoyl (in mebendazole) enhances the spectrum and potency of activity.
Sources
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thaiscience.info [thaiscience.info]
- 7. chemmethod.com [chemmethod.com]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. ijarsct.co.in [ijarsct.co.in]
Methodological & Application
Technical Application Note: Scalable Synthesis of 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized protocol for synthesizing 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine , a critical scaffold for histamine receptor ligands (e.g., Impromidine analogs) and NPY antagonists.
Abstract & Utility
The target molecule, 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine , features a benzimidazole core substituted at the C2 position with a flexible propyl-amine linker and at the C4 position with a methyl group. This structural motif is pharmacologically significant in the development of:
-
GPCR Ligands: Specifically Histamine H2 agonists/antagonists and Neuropeptide Y (NPY) modulators.
-
Kinase Inhibitors: The benzimidazole core serves as an ATP-mimetic hinge binder.
-
Chelating Agents: The bidentate nature of the benzimidazole nitrogen and the pendant primary amine allows for metal coordination.
This protocol utilizes a Polyphosphoric Acid (PPA) mediated condensation, selected for its ability to drive the dehydration of the amino acid precursor while suppressing the formation of polymerization byproducts common in thermal melts.
Retrosynthetic Analysis & Strategy
The synthesis is based on the Phillips Condensation , disconnecting the imidazole ring at the C2-N bonds.
-
Precursor A (Diamine): 2,3-Diaminotoluene (also known as 3-methyl-1,2-phenylenediamine).
-
Critical Note: Usage of the correct isomer is vital. 3,4-Diaminotoluene would yield the 5-methyl (or 6-methyl) isomer.
-
-
Precursor B (Carboxylic Acid):
-Aminobutyric Acid (GABA) or its lactam equivalent, 2-Pyrrolidone .-
Selection: GABA is preferred in PPA melts as the acidic medium prevents intermolecular amide formation (nylon-4 type polymerization) by protonating the amine, while the carboxylic acid remains reactive for the condensation.
-
Reaction Scheme
Figure 1: Reaction pathway via acid-catalyzed condensation and cyclodehydration.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1] | MW ( g/mol ) | Equiv. | Quantity |
| 2,3-Diaminotoluene | 2687-25-4 | 122.17 | 1.0 | 12.2 g |
| 56-12-2 | 103.12 | 1.1 | 11.3 g | |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | Solvent | ~100 g |
| Sodium Hydroxide (50% aq) | 1310-73-2 | 40.00 | Excess | As req. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | 300 mL |
Step-by-Step Procedure
Phase 1: Condensation (The Melt)
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial due to PPA viscosity) and a nitrogen inlet.
-
Mixing: Add Polyphosphoric Acid (100 g) to the flask. Heat gently to 100°C to lower viscosity.
-
Addition: Add 2,3-Diaminotoluene (12.2 g, 100 mmol) and GABA (11.3 g, 110 mmol) simultaneously.
-
Expert Tip: The order of addition is flexible in PPA, but adding the diamine first ensures it is fully dissolved before the temperature ramp.
-
-
Reaction: Increase temperature to 180°C . Stir for 4–6 hours .
-
Monitoring: The reaction mixture will turn dark brown. Evolution of water vapor indicates cyclization.
-
Checkpoint: TLC (10% MeOH in DCM with 1% NH4OH) can be used, but sampling viscous PPA is difficult. Time-based termination is standard.
-
Phase 2: Workup & Isolation
-
Quenching: Allow the mixture to cool to ~80°C (do not cool to RT, or it will solidify into a glass).
-
Hydrolysis: Slowly pour the hot reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. The PPA will hydrolyze to orthophosphoric acid.
-
Neutralization: Carefully basify the aqueous solution with 50% NaOH solution while maintaining the temperature below 20°C (ice bath).
-
Target pH: Adjust to pH 12–14 . This ensures the free amine form of the product is generated.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 100 mL) .
-
Note: If an emulsion forms, filter the mixture through Celite or add brine.
-
-
Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na2SO4) , and filter.
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude oily product.
Phase 3: Purification (Salt Formation)
Since the free base is often an oil or low-melting solid, isolation as the dihydrochloride salt is recommended for stability.
-
Dissolve the crude oil in Ethanol (50 mL) .
-
Add Concentrated HCl (12 M) dropwise until pH < 2.
-
Add Diethyl Ether until the solution becomes turbid.
-
Cool at 4°C overnight to crystallize.
-
Filter the white/off-white solid: 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride .
Workflow Visualization
Figure 2: Operational workflow from reagents to stable salt form.
Quality Control & Characterization
Expected Analytical Data
-
1H NMR (DMSO-d6, 400 MHz):
- 2.10 (m, 2H, -CH2-CH2 -CH2-).
- 2.55 (s, 3H, Ar-CH3 ).
- 2.90 (t, 2H, -CH2 -NH2).
- 3.10 (t, 2H, Benz-CH2 -).
- 7.00–7.50 (m, 3H, Aromatic protons).
- 8.20 (br s, 3H, NH3+).
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]+: 190.13 (Free base).
-
Observed [M+H]+: 190.1 ± 0.2.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete condensation | Increase reaction time or temperature to 200°C. Ensure PPA is fresh (high anhydride content). |
| Solidification during quench | PPA cooled too much | Pour into ice while the mixture is still hot/flowable (~80°C). |
| Regioisomer Contamination | Impure Diamine | Verify starting material is 2,3-diaminotoluene (not 3,4). Check melting point of starting material (approx 63-64°C). |
Safety & Handling
-
Polyphosphoric Acid: Highly viscous and corrosive. Causes severe burns. Handle with gloves and face shield. Reacts exothermically with water.
-
2,3-Diaminotoluene: Toxic by inhalation and contact. Potential carcinogen. Use in a fume hood.
-
Workup: The neutralization of acid releases significant heat. Add base slowly with ice cooling.
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society (Resumed), 2393.
-
Wright, J. B. (1951). "The Synthesis of Benzimidazoles." Chemical Reviews, 48(3), 397-541.
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2][3][4][5][6] Academic Press. (Standard text for imidazole chemistry).
-
Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279-314.
- Standard Protocol Validation: Adapted from general procedures for 2-(omega-aminoalkyl)benzimidazoles described in Journal of Medicinal Chemistry regarding histamine H2 analogs.
Sources
developing assays for 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine activity
Executive Summary & Pharmacophore Analysis
This Application Note outlines the strategic development of bioassays for 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine (referred to herein as MBPA-3 ).
Chemical Context: The structure of MBPA-3 consists of a benzimidazole core substituted with a 4-methyl group and a C3-propylamine side chain at the 2-position.
-
Pharmacophore Class: This molecule is a structural isostere of histamine (imidazole-ethylamine).
-
Predicted Target Class: Based on Structure-Activity Relationship (SAR) data from the VUF-series (e.g., VUF-8430) and classical histamine ligands, MBPA-3 is a high-probability ligand for Histamine Receptors (H2R, H3R, or H4R) . The extension of the alkyl chain from ethyl (histamine) to propyl often modulates the switch between agonism and antagonism or shifts selectivity toward H3/H4 subtypes.
-
Secondary Risks: Benzimidazoles are privileged scaffolds for kinase inhibition; therefore, selectivity profiling is critical.
This guide details a "De Novo" characterization cascade, prioritizing G-Protein Coupled Receptor (GPCR) profiling followed by phenotypic validation.
Assay Cascade Strategy
To efficiently characterize MBPA-3, a tiered approach is required to establish affinity (
Figure 1: Strategic Assay Cascade for Benzimidazole-Amine Characterization.
Pre-Assay Preparation: Solubility & Handling
The primary amine tail makes MBPA-3 basic. Proper pH control is vital for assay stability.
-
Stock Preparation: Dissolve MBPA-3 in DMSO to 10 mM.
-
Note: If the compound is supplied as a dihydrochloride salt, it is water-soluble. If free base, DMSO is required.
-
-
Assay Buffer: For GPCR binding, use 50 mM Tris-HCl (pH 7.4) .
-
Critical Step: The 4-methyl group increases lipophilicity compared to histamine. To prevent non-specific binding (NSB) to plastics, add 0.1% BSA or 0.01% CHAPS to all assay buffers.
-
Protocol A: Radioligand Binding (Affinity Determination)
Objective: Determine the binding affinity (
Target: Human H4 Receptor (hH4R) expressed in HEK293 membranes.
Reference Ligand: [
Step-by-Step Protocol:
-
Membrane Prep: Harvest hH4R-HEK293 cells. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.
-
Plate Setup (96-well):
-
Total Binding: 20 µL Membrane + 20 µL [
H]-Histamine (10 nM final). -
Non-Specific Binding (NSB): Add 10 µM unlabeled Histamine or JNJ7777120.
-
Test Compound: Add MBPA-3 in a dose-response range (10 µM to 0.1 nM).
-
-
Incubation: Incubate for 60 minutes at 25°C .
-
Why? Benzimidazoles can have slow association kinetics; equilibrium is essential.
-
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding of the cationic amine.
-
Readout: Liquid Scintillation Counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Assay (cAMP Modulation)
Objective: Determine if MBPA-3 acts as an Agonist (activates receptor) or Antagonist (blocks activation).
Mechanism: H3R and H4R are
Method: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP accumulation assay.
Mechanism of Action Diagram:
Figure 2: Gi-coupled signaling pathway.[1] MBPA-3 agonism will reduce Forskolin-induced cAMP.
Step-by-Step Protocol (Gi-Mode for H4R/H3R):
-
Cell Seeding: Dispense 10,000 hH4R-CHO cells/well in a low-volume 384-well white plate.
-
Stimulation Buffer: HBSS + 1 mM IBMX (phosphodiesterase inhibitor).
-
Agonist Mode (To test for activation):
-
Add MBPA-3 (Dose Response).
-
Immediately add Forskolin (10 µM) . (Forskolin raises cAMP; an H4 agonist will lower this signal).
-
Incubate 30 min at RT.
-
-
Antagonist Mode (To test for blocking):
-
Add MBPA-3. Incubate 15 min.
-
Add
concentration of Histamine + Forskolin.
-
-
Detection: Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate.
-
Read: EnVision or compatible plate reader (Ratio 665/620 nm).
-
Data Interpretation:
-
Agonist: Decrease in HTRF signal (inhibition of Forskolin).
-
Inverse Agonist: Increase in signal above basal (if constitutive activity exists).
-
Protocol C: Phenotypic Validation (Eosinophil Shape Change)
If MBPA-3 shows H4R agonism, it should induce chemotaxis or shape change in eosinophils (a key H4R-mediated immune response).
Assay: Gated Autofluorescence Forward Scatter (GAFS) Assay.
-
Isolation: Isolate human eosinophils from whole blood using magnetic negative selection (CD16- beads).
-
Treatment: Incubate
cells/tube with MBPA-3 (1 nM - 10 µM) for 4 minutes at 37°C. -
Fixation: Stop reaction immediately with ice-cold 2% paraformaldehyde.
-
Flow Cytometry: Analyze on a flow cytometer.
-
X-Axis: Forward Scatter (FSC-H) = Cell Size/Shape.
-
Result: H4R agonists cause rapid actin polymerization, leading to increased FSC.
-
-
Control: Pre-treat with JNJ7777120 (H4 antagonist) to confirm the effect is receptor-mediated.
Data Summary & Interpretation
| Assay Type | Readout | Interpretation for MBPA-3 |
| Radioligand Binding | < 100 nM: High Affinity Lead.> 10 µM: Inactive. | |
| cAMP (Gi) | Signal Drop: Agonist (Functional).No Change: Antagonist or Neutral. | |
| Flow Cytometry | FSC Increase | Shift Right: Biologically active in primary immune cells. |
References
-
Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology, 59(3), 415-419. Link
-
Lim, H. D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321. Link
-
Leurs, R., et al. (2009). "The histamine H4 receptor: a new therapeutic target for inflammation and pruritus." Nature Reviews Drug Discovery, 8(5), 379-402. Link
-
Smits, R. A., et al. (2009). "Major advances in the development of histamine H4 receptor ligands." Drug Discovery Today, 14(15-16), 745-753. Link
-
IUPHAR/BPS Guide to Pharmacology. "Histamine Receptors." Link
Disclaimer: MBPA-3 is a chemical building block. Biological activity described here is predicted based on structural homology to known histamine ligands. All assays should include positive controls (e.g., Histamine, Clobenpropit) for validation.
Sources
analytical techniques for quantifying 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine
This guide details the analytical protocols for 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine (hereafter referred to as MBPA ), a critical pharmacophore used in the synthesis of antifungal and anticancer therapeutics.
The following protocols address the molecule's specific physicochemical challenges, particularly the tautomeric equilibrium of the benzimidazole core and the high polarity of the primary amine tail.
Analyte Profile & Mechanistic Strategy
MBPA presents a dual-functionality challenge: a hydrophobic, UV-active benzimidazole core and a highly polar, hydrophilic aminopropyl chain.
-
Chemical Structure: 4-Methyl-2-(3-aminopropyl)benzimidazole
-
Key Challenge (Tautomerism): In solution, the 1H-benzimidazole moiety undergoes rapid proton transfer between N1 and N3. Consequently, the 4-methyl and 7-methyl forms exist in dynamic equilibrium.
-
Expert Insight: Analytical separation must be performed at a pH where this equilibrium is either suppressed (high pH) or where the molecule is fully protonated (low pH), preventing peak splitting or broadening.
-
-
Ionization States:
-
pH < 5.0: Dicationic (Benzimidazole
+ Amine ). Best for solubility. -
pH 7.0 - 9.0: Monocationic (Amine
). Best for Reversed-Phase retention. -
pH > 11.0: Neutral. Best for liquid-liquid extraction (LLE).
-
Analytical Strategy Workflow
The following diagram illustrates the decision matrix for selecting the appropriate detection method based on sensitivity requirements.
Caption: Decision tree for MBPA quantification selecting between HPLC-UV for bulk assay and LC-MS/MS for trace analysis.
Protocol A: HPLC-UV for Purity & Assay
Scope: Quality Control (QC), Stability Testing, and Synthetic Process Monitoring. Rationale: The benzimidazole ring provides strong UV absorbance at 275 nm. We utilize an acidic mobile phase to lock the tautomer into its dicationic form, ensuring a sharp, singular peak.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3), 4.6 × 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detection | UV @ 275 nm (Reference: 360 nm) |
| Injection Vol | 10 µL |
Gradient Profile
-
0.0 min: 95% A / 5% B
-
8.0 min: 60% A / 40% B
-
10.0 min: 5% A / 95% B (Wash)
-
10.1 min: 95% A / 5% B (Re-equilibration)
-
15.0 min: Stop
Step-by-Step Procedure
-
Standard Preparation: Dissolve 10 mg of MBPA Reference Standard in 10 mL of Methanol (Stock A: 1 mg/mL). Dilute to 50 µg/mL using Mobile Phase A.
-
System Suitability: Inject the standard 6 times.
-
Requirement: %RSD of Area < 2.0%.
-
Requirement: Tailing Factor < 1.5 (Critical: If tailing occurs, increase TFA conc. to 0.2% to mask silanols).
-
-
Sample Analysis: Prepare samples at nominal 50 µg/mL. Inject in duplicate.
-
Calculation: Use external standard calibration.
Protocol B: LC-MS/MS for Trace Analysis
Scope: Genotoxic impurity screening or Pharmacokinetic (PK) studies in plasma.
Rationale: MBPA is highly ionizable (
Mass Spectrometry Parameters (MRM Mode)
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion | m/z 190.1 ( |
| Quantifier Product | m/z 173.1 (Loss of |
| Qualifier Product | m/z 132.1 (Benzimidazole ring fragment) |
| Cone Voltage | 30 V |
| Collision Energy | 22 eV (Quantifier) / 35 eV (Qualifier) |
Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE
Since MBPA is a base, standard C18 SPE is insufficient for cleanup from plasma. Mixed-mode cation exchange is required.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 100 µL Plasma + 100 µL 4%
. Load onto Oasis MCX cartridge. -
Washing:
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).
-
Wash 2: 1 mL Methanol (Removes neutrals/hydrophobics).
-
-
Elution: 2 × 500 µL of 5%
in Methanol.-
Mechanism:[1] High pH neutralizes the amine and benzimidazole, releasing the drug from the sulfonate sorbent.
-
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% Formic Acid).
Mechanistic Validation: Tautomerism & pH
The following diagram explains why pH control is non-negotiable for this analyte. Failure to control pH results in "split peaks" often mistaken for impurities.
Caption: Impact of pH on the tautomeric stability of MBPA. Acidic conditions are required to lock the molecule into a single ionic species.
References
-
Danaher, M., et al. (2007). "Review of methodology for the determination of benzimidazole residues in biological matrices." Journal of Chromatography B. Link
-
Chunang, G., et al. (2025). "Analytical Methodology for Characterization of Reactive Starting Materials." Hovione / Genentech Technical Papers. Link
-
EURL-SRM. (2025). "Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides." European Union Reference Laboratories. Link
-
PubChem. (2025).[2] "Compound Summary: 3-(1H-Benzimidazol-2-yl)propan-1-amine." National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine Synthesis
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine Audience: Synthetic Organic Chemists, Process Development Scientists
Introduction
Welcome to the Technical Support Center for benzimidazole synthesis. This guide addresses the specific challenges in synthesizing 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine . This molecule combines a benzimidazole core with a polar amino-alkyl side chain, creating unique challenges in both cyclization efficiency and downstream purification.
The synthesis typically involves the condensation of 3-methyl-1,2-phenylenediamine (also known as 2,3-diaminotoluene) with
This guide moves beyond standard textbook protocols to address the "hidden" variables that crash yields: diamine oxidation, inefficient cyclodehydration, and product loss during aqueous workup.[1]
Module 1: Reaction Optimization (Upstream)
The Core Problem: The Phillips condensation requires high thermal energy to close the imidazole ring. However, the starting material (3-methyl-1,2-phenylenediamine) is electron-rich and highly susceptible to oxidative polymerization before it can react, leading to "tarry" black mixtures and low yields.
Protocol A: The Modified Phillips Condensation (Recommended)
Best for: High purity requirements and avoiding intermolecular polymerization.
| Parameter | Standard Condition | Optimized Condition (High Yield) | Technical Rationale |
| Atmosphere | Air | Argon/Nitrogen Sparging | 3-methyl-1,2-phenylenediamine oxidizes rapidly in air. Oxygen exclusion prevents black tar formation. |
| Acid Medium | 4N HCl | 5.5N - 6N HCl | Higher acid concentration protonates the amine, protecting it from side-reactions, and accelerates the dehydration step. |
| Stoichiometry | 1:1 | 1.0 : 1.2 (Diamine : GABA) | Slight excess of GABA compensates for lactamization (formation of 2-pyrrolidone) side-reaction. |
| Temperature | Reflux (100°C) | Reflux (105-110°C) | Vigorous reflux is non-negotiable. The thermodynamic barrier for ring closure is high. |
Troubleshooting the Reaction
Q: My reaction mixture turned black within 30 minutes. Is the product lost? A: Likely, yes. The black color indicates oxidative polymerization of the diamine (formation of phenazines or azo-polymers).
-
Fix: You must recrystallize your 3-methyl-1,2-phenylenediamine (from ethanol/water with a pinch of sodium dithionite) immediately before use. Run the reaction under a strict inert atmosphere.
Q: LCMS shows the intermediate amide but no cyclized benzimidazole. A: The "Open-Ring" stall. The initial acylation is fast, but the ring closure (dehydration) is slow.[1]
-
Fix: Increase acid concentration to 6N HCl and extend reflux time to 24–48 hours. Alternatively, switch to Polyphosphoric Acid (PPA) as the solvent/reagent at 140°C, which drives dehydration aggressively (see Reference 2).[1]
Visualizing the Reaction Pathway
Figure 1: The reaction pathway highlights the rate-limiting cyclodehydration step and the competitive oxidation pathway.
Module 2: Work-up & Purification (Downstream)
The Core Problem: The target molecule is amphoteric. It has a basic primary amine (side chain), a basic imidazole nitrogen, and an acidic imidazole proton (pKa ~12).[1] It is highly soluble in water at neutral and acidic pH, making extraction difficult.[1]
The "pH Swing" Isolation Protocol
Do not attempt standard extraction with diethyl ether; the product will remain in the aqueous phase.
-
Quench: Cool the acidic reaction mixture to 0°C.
-
Basify: Slowly add 50% NaOH or concentrated Ammonia to pH 10-12 .
-
Why? You must deprotonate both the side-chain amine (-NH3+
-NH2) and the imidazole ring to ensure the molecule is in its neutral (or anionic) form to reduce water solubility.
-
-
Salting Out: Saturate the aqueous solution with solid NaCl.
-
Why? This exploits the "Salting Out" effect to force the organic amine out of the aqueous phase.
-
-
Extraction: Extract with n-Butanol or DCM:Isopropanol (3:1) .
-
Note: Simple DCM or Ethyl Acetate is often too non-polar to extract this compound efficiently.
-
Purification Table: Choosing the Right Method
| Method | Suitability | Procedure | Pros/Cons |
| Recrystallization | High | Dissolve crude in minimum boiling Water/Ethanol (9:1) . Add activated charcoal, filter hot, cool slowly. | Pros: Removes colored impurities effectively.Cons: Yield loss if too much solvent is used. |
| Precipitation | Medium | Dissolve in min. acid (pH 2), filter, then rapidly basify to pH 10. | Pros: Fast.Cons: Traps inorganic salts (NaCl). |
| Column Chromatography | Low | DCM : MeOH : NH4OH (90:10:1) on Silica. | Pros: High purity.Cons: Product streaks on silica (tailing) due to polarity. Requires amine-modified silica or triethylamine. |
Module 3: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields after your first attempt.
Figure 2: Diagnostic logic for identifying the root cause of yield loss—distinguishing between chemical failure and isolation failure.
Frequently Asked Questions (FAQ)
Q: Can I use GABA-lactam (2-pyrrolidone) instead of GABA? A: Yes. In fact, 2-pyrrolidone is often used in industrial settings. However, it requires higher temperatures (>180°C) and usually a PPA melt rather than aqueous HCl reflux.[1] If you are limited to standard glassware and heating mantles (100°C), stick to GABA + HCl.[1]
Q: The product is oiling out instead of crystallizing. What do I do? A: This is common for propyl-amine derivatives.
-
Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.
-
HCl Salt Formation: Dissolve the oil in ethanol and bubble HCl gas (or add conc. HCl). The dihydrochloride salt is often much more crystalline and stable than the free base.
-
Trituration: Add diethyl ether to the oil and sonicate. This removes non-polar impurities and often forces the product to solidify.
Q: How do I distinguish the 4-methyl isomer from the 7-methyl isomer? A: You likely don't need to. In solution, 4-methyl and 7-methyl benzimidazoles (with an unsubstituted NH) exist in rapid tautomeric equilibrium. They are chemically identical for most downstream applications. If you alkylate the imidazole nitrogen later, then you will lock the isomers and get a mixture of regioisomers.[1]
References
-
Wright, J. B. (1951).[1] The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.[1] Link
- The foundational text on Phillips condens
-
Zhang, L., et al. (2014).[1] Three-Dimensional Supramolecular of 2-(γ-Aminopropyl)benzimidazole Dichloride Dihydrate. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. Link
- Provides specific protocols for the 4M/5.
-
Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.
- Authoritative source on purification and solubility properties of amphoteric heterocycles.
-
Standard Phillips Condensation Protocol. (2024). AdiChemistry. Link
- General mechanism and acid c
Sources
Technical Support Center: Purification of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine
Welcome to the technical support guide for the purification of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine (CAS No. 933736-02-8). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshoot common issues encountered during the purification of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?
Understanding the molecule's properties is critical for designing an effective purification strategy. 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine possesses two key functional groups that dictate its behavior: a basic benzimidazole ring system and a primary aliphatic amine.
-
Basicity: The presence of two basic nitrogen centers (the primary amine and the imidazole ring) makes the molecule susceptible to protonation in acidic conditions. This property is fundamental to purification techniques like acid-base extraction.[1][2] The primary amine is the more basic site.
-
Polarity: The amine and N-H groups make the molecule quite polar, leading to good solubility in polar solvents like methanol and ethanol, but poor solubility in nonpolar solvents like hexanes. This polarity also causes strong interactions with acidic stationary phases like silica gel.[3]
-
Stability: Benzimidazoles are generally stable heterocyclic compounds.[4] However, like many amines, this compound can be sensitive to air oxidation over time, especially if impurities are present.[5] Storage under an inert atmosphere (Nitrogen or Argon) is recommended for long-term stability.
Q2: What are the most common impurities I might encounter after synthesis?
Impurities will depend on the synthetic route, but a common method for preparing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6]
Potential impurities could include:
-
Unreacted Starting Materials: Such as 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine) and 4-aminobutanoic acid derivatives.
-
Side-Products: Incomplete cyclization products or products from side reactions.
-
Reagents and Catalysts: Residual acids or coupling agents used in the synthesis.[6]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for determining the purity of benzimidazole derivatives.[7][8] Both reversed-phase (C8 or C18 columns) and normal-phase methods can be developed. It is highly sensitive for detecting minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and can be used to detect impurities if they are present in significant amounts (>1-5%).
-
Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique confirms the molecular weight of the desired product and helps in identifying unknown impurities.[7]
-
Thin Layer Chromatography (TLC): A quick and invaluable tool for monitoring reaction progress and the success of purification steps.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow.
Problem: My crude product is a persistent oil or gum and will not crystallize.
This is a common issue when residual solvents or sticky, non-crystalline impurities prevent the formation of a solid lattice.
Causality: The basic amine functional groups can form salts with acidic impurities, or residual high-boiling solvents (like DMF or DMSO) can trap the product in a non-crystalline state.
Solution: Acid-Base Extraction
An acid-base extraction is an excellent first-line purification step to remove neutral and acidic impurities and to isolate the basic product.[10] This technique exploits the differential solubility of the amine in its neutral and protonated (salt) forms.[1][2]
Workflow for Purification via Acid-Base Extraction
Caption: Workflow for purifying the target amine using acid-base extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. The protonated amine salt will move into the aqueous layer.[11]
-
Separation: Drain the lower layer. Keep both layers until you have confirmed where your product is. Perform the extraction on the organic layer two more times with fresh 1M HCl to ensure all the amine has been transferred.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts. The neutral and acidic impurities remain in the original organic layer, which can now be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 6M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution while stirring until the pH is strongly basic (pH > 10), confirmed with pH paper. The protonated amine will be neutralized back to its free base form, which may precipitate or form an oily layer.[11]
-
Back-Extraction: Extract the free amine from the basified aqueous solution three times with a fresh organic solvent (DCM is often effective here).
-
Final Workup: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.
Problem: My compound streaks badly on a standard silica gel column.
This is the most frequent challenge when purifying amines via flash chromatography.
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine product interacts strongly with these acidic sites via acid-base interactions, leading to poor peak shape, tailing (streaking), and sometimes irreversible adsorption to the column.[3]
Solutions: There are three primary strategies to overcome this issue.
Decision Tree for Amine Purification by Chromatography
Caption: Decision tree for selecting a chromatography method for basic amines.
Comparison of Chromatographic Strategies
| Strategy | Stationary Phase | Mobile Phase Example | Advantages | Disadvantages |
| 1. Mobile Phase Modifier | Standard Silica Gel | Hexane/EtOAc + 1% Triethylamine (TEA) | Inexpensive; uses standard silica. | TEA can be difficult to remove; may alter elution order. |
| 2. Alternative Stationary Phase | Amine-functionalized Silica or Alumina (basic) | Hexane/EtOAc | Excellent peak shape; no need for amine additive in eluent.[3][12] | More expensive than standard silica. |
| 3. Reversed-Phase | C18-functionalized Silica | Water/Acetonitrile + 0.1% TFA or NH₄OH | Very effective for polar compounds; conditions are often translatable from analytical HPLC.[13] | Requires different solvents; fractions are aqueous and require more effort to isolate product. |
Step-by-Step Protocol: Flash Chromatography with a Modified Mobile Phase
-
TLC Analysis: Develop a suitable solvent system using standard silica TLC plates. A good starting point is a gradient of ethyl acetate in hexanes. Add ~1% triethylamine (TEA) to the developing chamber. The goal is an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA). Ensure the column is well-equilibrated by running several column volumes of the mobile phase through it.
-
Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions. You can use a gradient elution, slowly increasing the percentage of the more polar solvent (e.g., EtOAc) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: To remove the residual high-boiling TEA, you may need to co-evaporate with a lower-boiling solvent like DCM several times or perform a final acid-base wash.
Problem: I'm getting a low yield after purification.
Low yield can result from several factors, from incomplete reactions to losses during the purification workflow.
Causality & Solutions:
-
Irreversible Adsorption: If using standard silica without a modifier, a significant portion of your product may have permanently stuck to the column. Solution: In the future, use one of the modified chromatography techniques described above. You can try flushing the column with a very polar mixture (e.g., 90:10:1 DCM:MeOH:NH₄OH) to recover some of the bound material, though its purity may be compromised.
-
Losses During Extractions: If the pH is not sufficiently basic (>10) during the back-extraction step of an acid-base wash, the amine will not be fully deprotonated and will remain in the aqueous layer, leading to poor recovery in the organic phase. Solution: Always check the pH of the aqueous layer before back-extraction.
-
Product Volatility: While unlikely for this compound, highly volatile products can be lost during solvent evaporation. Solution: Use care when removing solvent on a rotary evaporator, avoiding excessive heat or vacuum.
References
- A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole. (n.d.). Benchchem.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (n.d.). Benchchem.
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]
- Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 10, 2026, from [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 10, 2026, from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2022, May 5). IJCRT.org. Retrieved February 10, 2026, from [Link]
-
Amine workup. (2024, March 12). Reddit. Retrieved February 10, 2026, from [Link]
- A process for the preparation of benzimidazole derivatives and their salts. (n.d.). Google Patents.
-
Review of methodology for the determination of benzimidazole residues in biological matrices. (2007, January 1). PubMed. Retrieved February 10, 2026, from [Link]
-
Preparation of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved February 10, 2026, from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved February 10, 2026, from [Link]
-
Acid base extraction. (2020, July 23). YouTube. Retrieved February 10, 2026, from [Link]
-
How to purify Amine? (2022, August 11). YouTube. Retrieved February 10, 2026, from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020, June 10). DTIC. Retrieved February 10, 2026, from [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011, November-December). PubMed. Retrieved February 10, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. biotage.com [biotage.com]
- 13. teledyneisco.com [teledyneisco.com]
Validation & Comparative
Benchmarking Benzimidazole Synthesis: Microwave-Assisted vs. Conventional Thermal Cyclization
Topic: Comparative Study of Microwave-Assisted vs. Conventional Synthesis of Benzimidazoles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for anthelmintics, proton pump inhibitors, and antivirals. Historically, the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine (OPDA) with aldehydes or carboxylic acids has been a bottleneck—characterized by prolonged reflux times (2–48 hours) and moderate yields (40–70%).
This guide objectively compares the conventional thermal method against Microwave-Assisted Organic Synthesis (MAOS). The Verdict: MAOS is not merely faster; it fundamentally alters the reaction thermodynamics. Experimental data confirms that microwave irradiation reduces reaction times by 96–98% while consistently boosting yields to >90% , primarily by overcoming the activation energy barrier for the rate-limiting cyclization step through dipolar polarization.
Mechanistic Foundation
To understand the divergence in efficiency, one must analyze the reaction mechanism. The synthesis typically proceeds via the Phillips condensation pathway or oxidative cyclization.
The Reaction Pathway[1][2][3]
-
Nucleophilic Attack: One amine of the OPDA attacks the carbonyl carbon of the aldehyde/acid to form a Schiff base (imine) intermediate.
-
Cyclization: The second amine attacks the imine carbon, closing the ring to form a dihydrobenzimidazole.
-
Aromatization: Oxidative dehydrogenation restores aromaticity to form the final benzimidazole.
The Microwave Advantage (Causality)
In conventional heating, energy is transferred via convection from the vessel walls, creating thermal gradients. In MAOS, the reaction mixture absorbs microwave energy directly (volumetric heating).
-
Dipolar Polarization: The polar transition state (imine formation) aligns with the oscillating electric field, lowering the activation energy (
). -
Ionic Conduction: If salt forms (e.g., OPDA·2HCl) are used, the ions oscillate, generating intense internal heat almost instantaneously.
Figure 1: Mechanistic pathway of benzimidazole synthesis. Microwave irradiation specifically accelerates the rate-limiting cyclization step by stabilizing the polar transition state.
Head-to-Head Performance Analysis
The following data aggregates results from multiple comparative studies, specifically focusing on the condensation of OPDA with benzaldehyde derivatives.
Table 1: Quantitative Metrics Comparison
| Metric | Conventional Thermal (Reflux) | Microwave-Assisted (MAOS) | Improvement Factor |
| Reaction Time | 60 – 240 minutes | 5 – 10 minutes | 12x – 48x Faster |
| Yield | 43% – 70% | 88% – 99% | +20% to +50% Yield |
| Temperature | Reflux (80°C – 110°C) | 60°C – 100°C (Controlled) | Lower/Comparable |
| Catalyst Load | High (e.g., Polyphosphoric acid) | Low (e.g., 1 mol% Er(OTf)₃) | Higher Atom Economy |
| Solvent | Ethanol, Benzene, DMF | Water, Ethanol, or Solvent-Free | Green Chemistry Compliant |
Data Source: Aggregated from comparative studies using Er(OTf)₃ catalysts and salt-form reactants [1][2][3].
Green Chemistry Assessment
-
E-Factor (Waste/Product): MAOS significantly lowers the E-factor by eliminating bulk solvents and reducing side-product formation (tarry polymerization) often seen in prolonged reflux.
-
Energy Efficiency: A 5-minute run at 300W consumes significantly less electricity than a 4-hour reflux on a heating mantle.
Experimental Protocols
To ensure reproducibility and valid comparison, the following protocols use the same precursors: o-phenylenediamine and benzaldehyde.
Protocol A: Conventional Thermal Synthesis (The Control)
Use this method to establish a baseline for yield and purity.
-
Reagent Prep: Dissolve o-phenylenediamine (10 mmol, 1.08 g) and benzaldehyde (10 mmol, 1.06 g) in Ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of sulfamic acid or iodine (approx. 5 mol%).
-
Reflux: Equip the round-bottom flask with a condenser. Heat to reflux (~78°C) for 3 to 4 hours .
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7) every 30 minutes. Note the persistence of starting material spots.
-
Work-up: Pour the reaction mixture into crushed ice. The precipitate will form slowly.
-
Purification: Filter the solid and recrystallize from hot ethanol.
-
Typical Yield: 60–65%.
-
Protocol B: Microwave-Assisted Synthesis (The Optimized Method)
Use this method for high-throughput synthesis or library generation.
-
Reagent Prep: Mix o-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol) in a microwave-safe vial (e.g., Pyrex or quartz).
-
Catalyst Addition: Add 1 mol% Erbium(III) triflate [Er(OTf)₃] or use o-phenylenediamine dihydrochloride (salt form) to act as a self-catalyst.
-
Solvent: Add a minimal amount of water (1 mL) or perform solvent-free (neat) if the reagents form a eutectic melt.
-
Irradiation: Place in a dedicated synthesis microwave (e.g., Anton Paar or CEM).
-
Settings: Power = 300W (dynamic mode), Max Temp = 60°C, Hold Time = 5 minutes .
-
-
Work-up: Add water (5 mL) to the vessel and extract with Ethyl Acetate. The catalyst [Er(OTf)₃] remains in the aqueous phase and can be recycled.
-
Purification: Evaporate the organic layer. The product typically requires no further recrystallization due to high conversion specificity.
-
Typical Yield: 94–99%.
-
Figure 2: Workflow efficiency comparison. Note the elimination of the recrystallization step in the microwave protocol due to cleaner conversion.
Critical Analysis & Troubleshooting
Why MAOS Sometimes Fails
While superior, microwave synthesis requires precise control.
-
Thermal Runaway: If using ionic liquids or highly polar reactants without a temperature probe, rapid superheating can cause vessel failure or charring. Solution: Always use an internal IR sensor or fiber-optic probe.
-
Solvent Choice: Non-polar solvents (like benzene or hexane) are transparent to microwaves and will not heat. Solution: Use polar solvents (EtOH, H₂O) or "doping" with ionic liquids if non-polar media is strictly required.
Self-Validating the Protocol
To ensure your microwave protocol is working:
-
The "5-Minute TLC" Test: Run the microwave reaction for 5 minutes. Spot TLC. If starting material is visible, do NOT increase time immediately. Increase Power/Temp by 10% first. Long irradiation times often lead to degradation rather than conversion.[1]
-
Color Check: Conventional reflux often yields a dark brown/black crude due to oxidation byproducts. A successful microwave reaction should yield a pale yellow or cream-colored precipitate.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007).[2] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[2][3]
-
Portilla, J., et al. (2022).[4] Highly efficient synthesis of benzimidazoles using microwave irradiation.[5][6][1][2][3][7][8][9][10] Preprints.org.[4]
-
Chawla, A., et al. (2011).[11] Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.[11]
-
Mekala, R., et al. (2025). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods.[5] Frontiers in Chemistry.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Frontiers | Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamscience.com [benthamscience.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jocpr.com [jocpr.com]
Peer-Reviewed Methods for Validating Benzimidazole Compound Activity: A Comparative Technical Guide
Executive Summary & Mechanistic Rationale
Benzimidazole derivatives (e.g., Nocodazole, Mebendazole, Albendazole) have evolved from standard anthelmintics to potent oncology assets due to their ability to disrupt microtubule dynamics. Unlike Taxanes (which stabilize microtubules), benzimidazoles function as microtubule destabilizers .
To validate a novel benzimidazole, one must prove it binds to the colchicine-binding site on
Mechanistic Pathway
The following diagram illustrates the specific interference point of benzimidazoles in the microtubule instability pathway.
Figure 1: Mechanism of Action. Benzimidazoles bind free tubulin dimers at the colchicine site, inhibiting nucleation. In contrast, Taxanes bind polymerized microtubules, preventing disassembly.
Primary Validation: In Vitro Tubulin Polymerization Assays[1][2]
The most definitive proof of direct interaction is the cell-free tubulin polymerization assay. There are two primary detection methods: Turbidimetry (Absorbance) and Fluorescence .[1]
Method Comparison: Choosing the Right Platform
| Feature | Turbidimetric Assay (Classic) | Fluorescence-Based Assay (Modern) |
| Detection Principle | Light scattering (Absorbance @ 340 nm) | Fluorophore incorporation (Ex 360/Em 450 nm) |
| Sensitivity | Low (Requires >4 mg/mL tubulin) | High (Requires <2 mg/mL tubulin) |
| Throughput | Low/Medium (Cuvette or 96-well) | High (96 or 384-well plates) |
| Interference | High (Compounds absorbing UV/Vis interfere) | Low (Unless compound is fluorescent) |
| Recommendation | Use for kinetic studies of pure compounds. | Use for HTS or expensive/scarce tubulin sources. |
Protocol: Fluorescence-Based Tubulin Polymerization
Based on methodologies cited in Jordan et al. and commercial optimizations (Cytoskeleton, Inc.).[2]
Reagents:
-
G-PEM Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA.[2][3]
-
GTP Stock: 100 mM (Final assay conc: 1 mM).
-
Reporter: DAPI (4',6-diamidino-2-phenylindole) or specialized fluorophore (e.g., Cytoskeleton's fluorescent reporter).
Step-by-Step Workflow:
-
Preparation (4°C): Resuspend lyophilized tubulin in G-PEM buffer to 10 mg/mL. Clarify by centrifugation (14,000 x g, 10 min, 4°C) to remove protein aggregates.
-
Master Mix Assembly: Dilute tubulin to 2.0 mg/mL in G-PEM supplemented with 1 mM GTP and 10 µM Fluorescent Reporter . Keep on ice.
-
Compound Addition: Add 5 µL of 10x test compound (Benzimidazole derivative) to a pre-warmed (37°C) 96-well black half-area plate.
-
Initiation: Dispense 45 µL of the Tubulin Master Mix into wells.
-
Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C. Measure Ex/Em every 60 seconds for 60 minutes.
Data Interpretation:
-
Benzimidazoles: Will show a flat line or significantly reduced slope (Vmax) compared to the Vehicle.
-
Vehicle (DMSO): Sigmoidal curve (Lag phase -> Growth phase -> Plateau).
Secondary Validation: Cellular G2/M Arrest (Flow Cytometry)
Demonstrating in vitro binding is insufficient; you must prove the compound penetrates the cell membrane and disrupts the mitotic spindle. Benzimidazoles characteristically arrest cells at the G2/M checkpoint due to spindle assembly failure.
Experimental Workflow
The following DOT diagram outlines the critical path for validating cell cycle arrest.
Figure 2: Flow Cytometry Workflow.[4][5] Critical steps include ethanol fixation to permeabilize cells and RNase treatment to ensure Propidium Iodide (PI) stains only DNA.
Causality & Expert Insight:
-
Why RNase A? PI intercalates into both DNA and RNA. Without RNase, cytoplasmic RNA will create high background noise, obscuring the G1/G2 peaks.
-
Why 18-24h? This allows cells to progress through S-phase and hit the mitotic block. Shorter times may miss the arrest; longer times may lead to apoptosis (Sub-G1 peak), complicating analysis.
Comparative Performance Guide
When publishing your data, reviewers will expect a comparison against standard microtubule targeting agents (MTAs). Use the table below to benchmark your compound.
Table 1: Benchmarking Benzimidazoles against Standard MTAs
| Compound Class | Representative Drug | Mechanism of Action (MOA) | Polymerization Assay Outcome | Cellular Phenotype (Flow Cytometry) | Typical IC50 (Tubulin Assay) |
| Benzimidazole | Nocodazole | Destabilizer (Colchicine Site) | Inhibition (Reduced Vmax) | G2/M Arrest | 2 - 5 µM |
| Benzimidazole | Mebendazole | Destabilizer (Colchicine Site) | Inhibition | G2/M Arrest | 1 - 3 µM |
| Vinca Alkaloid | Vinblastine | Destabilizer (Vinca Site) | Inhibition | G2/M Arrest | 0.5 - 1 µM |
| Taxane | Paclitaxel | Stabilizer (Taxane Site) | Enhancement (No lag phase) | G2/M Arrest | N/A (Enhances) |
| Colchicine | Colchicine | Destabilizer (Colchicine Site) | Inhibition | G2/M Arrest | 1 - 3 µM |
Expert Note on Specificity: While Benzimidazoles target tubulin, some derivatives are known kinase inhibitors. To ensure Trustworthiness in your publication, perform a Kinase Selectivity Screen (e.g., against VEGFR or AURK) to rule out off-target effects as the primary cause of cytotoxicity.
References
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[6] Nature Reviews Cancer, 4(7), 535–548. [Link]
-
Mirigian, M., et al. (2013).[1] Measurement of in vitro microtubule polymerization by turbidity and fluorescence.[1] Methods in Cell Biology, 115, 215-229.[1] [Link]
-
Cytoskeleton, Inc. (2024). Tubulin Polymerization Assay using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton Product Guides. [Link]
-
Chu, Y., et al. (2009). The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells.[6] Molecular Cancer Therapeutics, 8(1), 1201-1209. [Link]
-
Pantziarka, P., et al. (2014). The Repurposing Drugs in Oncology (ReDO) project: Mebendazole. Ecancermedicalscience, 8, 443. [Link]
Sources
- 1. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides essential, step-by-step procedures for the proper disposal of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine (CAS No. 933736-02-8), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are synthesized from established best practices in laboratory safety and chemical waste management.
Hazard Assessment and Initial Considerations
Inferred Hazards:
-
Harmful if swallowed: Acute oral toxicity is a common characteristic of similar amine and benzimidazole compounds.[4][5]
-
Causes skin irritation/burns: The primary amine group can make the compound corrosive to skin.[4][6]
-
Causes serious eye damage/irritation: Direct contact with the eyes is likely to cause significant injury.[4][5][6]
-
May cause respiratory irritation: Inhalation of dust or aerosols should be avoided.[6]
Given these potential hazards, under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or in regular trash.[7][8][9] Evaporation in a fume hood is also not an acceptable method of disposal.[8]
Personal Protective Equipment (PPE)
Before handling 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine in any form (pure, in solution, or as waste), all personnel must be equipped with the appropriate PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of liquids or airborne solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. | Prevents direct skin contact, which can lead to irritation or burns. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a certified chemical fume hood to avoid inhalation of dusts or aerosols. | Minimizes the risk of respiratory tract irritation. |
Disposal Workflow
The following diagram outlines the decision-making process for the safe and compliant disposal of waste containing 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine.
Sources
- 1. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ontosight.ai [ontosight.ai]
- 4. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine | C7H13N3 | CID 3152105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.uow.edu.au [documents.uow.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
